1-Allyl-4-fluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

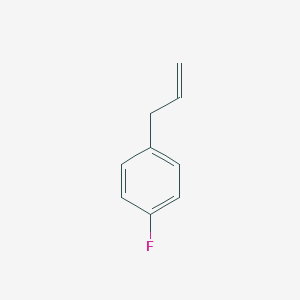

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFIDHXRJSCAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456829 | |

| Record name | 1-Allyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-16-2 | |

| Record name | 1-Allyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-Allyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 1-Allyl-4-fluorobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with an allyl group and a fluorine atom at the para position. The presence of the fluorine atom, a key element in many modern pharmaceuticals, significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉F | [1] |

| Molecular Weight | 136.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.009 g/mL at 25 °C | [2] |

| Boiling Point | Not explicitly reported; estimated based on similar compounds. Allylpentafluorobenzene boils at 148-149 °C. | |

| Melting Point | Not reported for the liquid form. | |

| Refractive Index | n20/D 1.494 | [2] |

| Flash Point | 43.3 °C (109.9 °F) | [1] |

| Solubility | Data not available. Expected to be soluble in common organic solvents. | |

| CAS Number | 1737-16-2 | [1] |

| SMILES | C=CCC1=CC=C(C=C1)F | [3] |

| InChI | InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | [2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common approach is the Friedel-Crafts alkylation of fluorobenzene with an allyl halide.

General Experimental Protocol for Synthesis (Hypothetical)

Objective: To synthesize this compound via Friedel-Crafts Alkylation.

Materials:

-

Fluorobenzene

-

Allyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

To a stirred solution of fluorobenzene in anhydrous DCM at 0 °C, slowly add anhydrous aluminum chloride.

-

Add allyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram 1: General Workflow for Chemical Synthesis and Purification

A generalized workflow for the synthesis and purification of an organic compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~6.9-7.2 ppm), vinyl protons of the allyl group (multiplets, ~5.0-6.0 ppm), and allylic methylene protons (doublet, ~3.3 ppm). |

| ¹³C NMR | Aromatic carbons (~115-165 ppm with C-F coupling), vinyl carbons (~115 and ~137 ppm), and an allylic methylene carbon (~39 ppm). |

| IR (Infrared) | C-F stretch (~1230 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), and C=C stretch of the allyl group (~1640 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 136. A prominent fragment would be the tropylium ion or a rearranged equivalent at m/z = 91, resulting from the loss of the allyl group. |

Potential Biological Activity and Metabolic Pathways

While the specific biological activity of this compound has not been extensively studied, its structural similarity to other allylbenzenes, such as estragole and safrole, suggests potential for biological interactions. These related compounds are known to undergo metabolic activation in vivo, which can lead to cytotoxic or carcinogenic effects.[1][4]

The metabolism of allylbenzenes typically involves oxidation of the allyl side chain, primarily through cytochrome P450 enzymes.[1][4] This can lead to the formation of reactive epoxide intermediates or 1'-hydroxy derivatives. These metabolites can then be further conjugated for excretion or, in some cases, react with cellular macromolecules.

Diagram 2: Proposed Metabolic Pathway of this compound

A proposed metabolic pathway for this compound based on known pathways of similar allylbenzene compounds.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1] It is classified as acutely toxic if swallowed and can cause serious eye damage.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Flammable liquids | 3 |

| Acute toxicity, Oral | 4 |

| Serious eye damage/eye irritation | 1 |

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceutical agents. Its physical and chemical properties are largely influenced by the presence of the fluorine atom and the allyl group. While further research is needed to fully elucidate its biological activity and toxicological profile, the metabolic pathways of related compounds provide a framework for understanding its potential interactions in biological systems. Researchers should handle this compound with appropriate safety measures due to its flammability and potential health hazards.

References

An In-depth Technical Guide to 1-Allyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 1-Allyl-4-fluorobenzene, a key intermediate in organic synthesis for the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Data

This compound is an organic compound featuring a fluorine atom and an allyl group attached to a benzene ring.[1] The electron-withdrawing nature of the fluorine atom and the presence of the reactive allyl group make it a versatile building block in medicinal chemistry.[1]

Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F | [1][][3] |

| Molecular Weight | 136.17 g/mol | [1][][3] |

| CAS Number | 1737-16-2 | [][3] |

| Appearance | Liquid | [4] |

| Density | 1.009 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.494 | [5] |

| Purity | ≥95% - 97% (typical) | [3] |

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This section details a standard laboratory procedure for the synthesis of this compound using a Friedel-Crafts alkylation reaction. This method involves the reaction of fluorobenzene with an allyl halide in the presence of a Lewis acid catalyst.[1]

Materials:

-

Fluorobenzene

-

Allyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.

-

Addition of Reactants: Fluorobenzene (1.0 equivalent) is added to the stirred suspension. Subsequently, allyl bromide (1.05 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 100 mL of ice-cold 1M HCl. The mixture is stirred for 15 minutes.

-

Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.

-

Washing: The combined organic layers are washed sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a conceptual pathway for its potential application in drug discovery.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Conceptual Pathway in a Drug Discovery Program.

References

Spectroscopic and Physicochemical Analysis of 1-Allyl-4-fluorobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 1-Allyl-4-fluorobenzene, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, experimentally verified spectroscopic dataset within publicly accessible resources, this document combines known physical properties with predicted spectroscopic data derived from the analysis of analogous compounds and established principles of spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's structural and analytical characteristics.

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C₉H₉F and a molecular weight of 136.17 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉F |

| Molecular Weight | 136.17 g/mol [1] |

| Appearance | Liquid[2] |

| Density | 1.009 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.494[2] |

| Boiling Point | 163.7 °C at 760 mmHg |

| Flash Point | 43.3 °C (109.9 °F) |

| InChI | 1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 |

| SMILES | C=CCC1=CC=C(C=C1)F[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs, including allylbenzenes and fluorinated aromatic compounds.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 | dd | 2H | H-2, H-6 (Aromatic) |

| ~ 6.95 | t | 2H | H-3, H-5 (Aromatic) |

| ~ 5.90 | m | 1H | H-8 (Allyl) |

| ~ 5.10 | m | 2H | H-9 (Allyl) |

| ~ 3.35 | d | 2H | H-7 (Allyl) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C-4 (Aromatic) |

| ~ 137.0 | C-8 (Allyl) |

| ~ 136.0 (d, ⁴JCF ≈ 3 Hz) | C-1 (Aromatic) |

| ~ 130.0 (d, ³JCF ≈ 8 Hz) | C-2, C-6 (Aromatic) |

| ~ 116.0 | C-9 (Allyl) |

| ~ 115.0 (d, ²JCF ≈ 21 Hz) | C-3, C-5 (Aromatic) |

| ~ 39.0 | C-7 (Allyl) |

Infrared (IR) Spectroscopy

The predicted infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The table below summarizes the expected significant IR absorptions.

Significant IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3080 | =C-H Stretch (Aromatic and Alkene) |

| ~ 2980, 2910 | C-H Stretch (Allyl CH₂) |

| ~ 1640 | C=C Stretch (Alkene) |

| ~ 1600, 1510 | C=C Stretch (Aromatic) |

| ~ 1220 | C-F Stretch (Aromatic) |

| ~ 990, 915 | =C-H Bend (Alkene) |

| ~ 830 | C-H Bend (Aromatic, p-disubstituted) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The predicted major fragments are listed below.

Major Mass Spectrometry Fragments (Predicted)

| m/z | Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 109 | [M - C₂H₃]⁺ |

| 96 | [M - C₃H₄]⁺ (Fluorotropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecule's structure.

Visualizations

General Workflow for Spectroscopic Analysis

Predicted Mass Spectrometry Fragmentation of this compound

References

An In-depth Technical Guide to the Synthesis of 1-Allyl-4-fluorobenzene from Fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-Allyl-4-fluorobenzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The primary focus is on a robust and well-documented method starting from a fluorinated benzene derivative, specifically the Kumada cross-coupling reaction. While direct allylation of fluorobenzene is a promising modern technique, detailed experimental protocols are more readily available for the cross-coupling approach.

Introduction

This compound is a key building block in organic synthesis. The presence of the allyl group allows for a variety of subsequent chemical transformations, while the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of target molecules. This guide details the synthesis of this compound, providing experimental protocols and quantitative data to aid researchers in their laboratory work.

Synthetic Strategies

Several synthetic strategies can be employed for the synthesis of this compound. The most prominent methods include:

-

Kumada Cross-Coupling Reaction: This well-established method involves the nickel- or palladium-catalyzed reaction of a Grignard reagent with an organic halide. In this case, 4-fluorophenylmagnesium bromide is coupled with an allyl halide. This approach is reliable and generally provides good yields.

-

Direct C-H Allylation: A more modern and atom-economical approach involves the direct activation and allylation of a C-H bond on the fluorobenzene ring. While high yields have been reported, detailed and reproducible experimental protocols are less commonly found in the public domain.

-

Friedel-Crafts Alkylation: The direct reaction of fluorobenzene with an allyl halide in the presence of a Lewis acid catalyst is conceptually the most straightforward route. However, this method is often plagued by issues such as low yields due to the deactivating effect of the fluorine substituent, polyalkylation, and carbocation rearrangements.

This guide will focus on the Kumada cross-coupling reaction due to the availability of detailed and reliable procedural information.

Kumada Cross-Coupling Approach: A Two-Step Synthesis

The synthesis of this compound via the Kumada coupling is a two-step process:

-

Formation of the Grignard Reagent: Preparation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene.

-

Cross-Coupling Reaction: Nickel- or palladium-catalyzed reaction of the Grignard reagent with an allyl halide.

Experimental Protocols

Step 1: Synthesis of 4-fluorophenylmagnesium bromide

This protocol is adapted from established procedures for the formation of aryl Grignard reagents.[1][2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-bromo-4-fluorobenzene

-

Iodine crystal (optional, for initiation)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Assemble the apparatus under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings.

-

A solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small portion of the 1-bromo-4-fluorobenzene solution is added to the magnesium suspension. The reaction can be initiated by gentle heating, sonication, or the addition of a small crystal of iodine if it does not start spontaneously.

-

Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), the remainder of the 1-bromo-4-fluorobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 4-fluorophenylmagnesium bromide is used directly in the next step.

Step 2: Nickel-Catalyzed Kumada Cross-Coupling

This protocol is based on general procedures for nickel-catalyzed Kumada couplings of aryl Grignards with allyl halides. A Japanese patent describes a similar reaction for the synthesis of substituted allylbenzenes.

Materials:

-

Solution of 4-fluorophenylmagnesium bromide in THF (from Step 1)

-

Allyl chloride or allyl bromide

-

Nickel catalyst, e.g., [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To the freshly prepared solution of 4-fluorophenylmagnesium bromide (1.0 equivalent) under an inert atmosphere, add the nickel catalyst (e.g., 0.1-1 mol%).

-

Cool the reaction mixture in an ice bath.

-

Slowly add allyl chloride or allyl bromide (1.0-1.2 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the Kumada cross-coupling synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Grignard Formation | ||

| Starting Material | 1-bromo-4-fluorobenzene | [1] |

| Yield of Grignard | Typically high, used in situ | [1] |

| Kumada Coupling | ||

| Aryl Grignard | 4-fluorophenylmagnesium bromide | |

| Allyl Halide | Allyl chloride or bromide | |

| Catalyst | Ni(dppp)Cl₂ (or other Ni/Pd catalysts) | |

| Solvent | THF or diethyl ether | |

| Reaction Temperature | Reflux | |

| Reaction Time | 1-3 hours | |

| Yield of this compound | Typically 60-85% |

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The Kumada cross-coupling reaction provides a reliable and well-documented method for the synthesis of this compound from 1-bromo-4-fluorobenzene. This technical guide outlines the necessary experimental protocols and expected outcomes to facilitate the successful synthesis of this important building block for research and development in the pharmaceutical and agrochemical industries. While direct C-H activation methods are emerging as powerful alternatives, the Kumada coupling remains a robust and accessible strategy for many laboratories.

References

Stability and Storage of 1-Allyl-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Allyl-4-fluorobenzene. Due to the limited availability of direct experimental stability data for this specific compound, this guide leverages scientific principles and data from structurally related molecules, including allylbenzenes, fluorinated aromatic compounds, and allyl ethers, to infer its stability profile and potential degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who handle or utilize this compound, ensuring its proper storage and handling to maintain its integrity and purity.

Introduction

This compound is a substituted aromatic hydrocarbon with a reactive allyl group and a stable carbon-fluorine bond on the benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. However, the presence of the allyl group suggests potential instabilities that must be considered for its proper handling and storage. This guide outlines the key factors influencing the stability of this compound and provides recommendations for its long-term storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉F | [1][2] |

| Molecular Weight | 136.17 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.009 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.494 | [1][3] |

| Flash Point | 43.3 °C (109.9 °F) | [1] |

| Storage Temperature | Room Temperature | [2] |

| Purity | ≥95% | [2] |

Recommended Storage Conditions

Based on information from chemical suppliers and the known reactivity of related compounds, the following storage conditions are recommended to ensure the stability of this compound:

-

Temperature: Store at room temperature.[2]

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation.[2]

-

Container: Use a tightly sealed, appropriate container to prevent exposure to air and moisture.

-

Light: Protect from light to minimize the risk of photodegradation.

-

Hazards: this compound is a flammable liquid.[1]

Predicted Stability Profile and Degradation Pathways

Oxidative Degradation

The allyl group is susceptible to oxidation. Potential oxidative degradation pathways include:

-

Epoxidation: Formation of an epoxide at the double bond.

-

Cleavage: Oxidative cleavage of the double bond to form aldehydes or carboxylic acids.

-

Radical-mediated oxidation: The allylic position is prone to radical formation, which can lead to a variety of oxidation products.

Thermal Degradation

Allyl ethers and other allyl-containing compounds are known to undergo thermal rearrangement and decomposition.[4][5] For this compound, potential thermal degradation pathways could involve:

-

Isomerization: Migration of the double bond.

-

Cyclization: Intramolecular reactions leading to cyclic products.

-

Fragmentation: Cleavage of the allyl group from the benzene ring.

Photodegradation

Aromatic compounds can be susceptible to photodegradation. The fluorine substituent may influence the photochemical stability of the molecule.[6][7]

Hydrolytic Degradation

While the C-F bond is generally stable to hydrolysis, the overall molecule's stability in aqueous environments, particularly at non-neutral pH, has not been documented.[8]

A logical workflow for assessing the stability of a compound like this compound is presented below.

Caption: A general workflow for conducting forced degradation studies.

A predicted degradation pathway for this compound is illustrated below, focusing on the reactivity of the allyl group.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

While no specific forced degradation studies for this compound have been published, the following are generalized protocols adapted from standard industry practices for small molecules.[9][10][11][12]

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions: Expose the sample solutions to the stress conditions outlined below. Include a control sample stored under recommended conditions.

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method, typically with UV or mass spectrometric detection, to separate and quantify the parent compound and any degradation products.

Specific Stress Conditions

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105 °C for 24 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Conclusion

The stability of this compound is primarily influenced by the reactivity of its allyl group. To maintain its integrity, it is crucial to store the compound at room temperature under an inert atmosphere and protected from light. While direct experimental stability data is lacking, the inferred degradation pathways highlight the potential for oxidation, thermal decomposition, and photodegradation. The experimental protocols provided in this guide offer a framework for conducting forced degradation studies to rigorously evaluate the stability of this compound and develop a validated stability-indicating analytical method. Such studies are essential for ensuring the quality and reliability of this compound in research and development applications.

References

- 1. This compound 97 1737-16-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition of some allyl methoxyarenesulphinates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysics of fluorinated benzene. I. Quantum chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Building Block: A Technical Guide to 1-Allyl-4-fluorobenzene for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 1-Allyl-4-fluorobenzene, a versatile fluorinated building block in modern medicinal and agricultural chemistry.

Introduction

This compound is a substituted aromatic hydrocarbon that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique structure, featuring a reactive allyl group and a fluorine-substituted phenyl ring, makes it a valuable precursor for the introduction of fluorinated moieties in drug discovery and agrochemical development. The presence of fluorine can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a strategic component in the design of novel therapeutic agents and crop protection chemicals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₉H₉F |

| Molecular Weight | 136.17 g/mol |

| Appearance | Liquid |

| Density | 1.009 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.494[1] |

| Boiling Point | Not explicitly found, but related allylbenzenes have boiling points in the range of 150-180 °C. |

| Flash Point | 43.3 °C (109.9 °F) |

| Solubility | Insoluble in water; soluble in common organic solvents like THF, ether, and dichloromethane. |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for this compound was not found in the search results, based on the structure and data for similar compounds, the expected signals would be:

-

A multiplet in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the four protons on the fluorophenyl ring.

-

A multiplet for the vinyl proton (-CH=) of the allyl group (approx. 5.8-6.1 ppm).

-

Two multiplets for the terminal vinyl protons (=CH₂) of the allyl group (approx. 5.0-5.2 ppm).

-

A doublet for the benzylic protons (-CH₂-) of the allyl group (approx. 3.3-3.4 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts would include:

-

Signals in the aromatic region (approx. 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹J C-F).

-

Signals for the three carbons of the allyl group (approx. 40 ppm for -CH₂-, and 115-137 ppm for the vinyl carbons).

-

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would be expected for:

-

C-H stretching of the aromatic ring and allyl group (approx. 2900-3100 cm⁻¹).

-

C=C stretching of the aromatic ring and the allyl double bond (approx. 1500-1650 cm⁻¹).

-

A strong C-F stretching band (approx. 1200-1250 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 136.17. Fragmentation patterns would likely involve the loss of the allyl group or other characteristic fragments.

Synthesis of this compound: Experimental Protocols

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Grignard Reaction

A common and effective method involves the Grignard reaction between a 4-fluorophenylmagnesium halide and an allyl halide.

Experimental Protocol:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring.

-

The reaction is typically initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of allyl bromide (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Caption: Synthesis of this compound via Grignard reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a versatile method for the synthesis of this compound by coupling 4-fluorophenylboronic acid with an allyl halide in the presence of a palladium catalyst.

Experimental Protocol:

-

Reaction Setup:

-

In a Schlenk flask, combine 4-fluorophenylboronic acid (1.0 equivalent), allyl bromide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Heck Reaction

The Heck reaction offers another palladium-catalyzed route, coupling a 4-fluorinated aryl halide with propene.

Experimental Protocol:

-

Reaction Setup:

-

In a pressure vessel, combine 4-iodo- or 4-bromofluorobenzene (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand such as triphenylphosphine (0.02-0.1 equivalents), and a base such as triethylamine (1.5 equivalents).

-

Add a suitable solvent such as DMF or acetonitrile.

-

-

Reaction with Propene:

-

Seal the vessel and introduce propene gas to the desired pressure.

-

Heat the reaction mixture to 100-140 °C and stir for several hours.

-

-

Work-up and Purification:

-

After cooling and carefully releasing the pressure, filter the reaction mixture to remove the palladium catalyst.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the product by vacuum distillation or column chromatography.

-

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance their pharmacological and pharmacokinetic properties.[2][3][4] this compound serves as a versatile starting material for synthesizing more complex molecules with potential applications in medicine and agriculture.

Role in Medicinal Chemistry

Logical Relationship in Drug Design:

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Allyl-4-fluorobenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-4-fluorobenzene is a fluorinated aromatic compound that has garnered interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atom and the reactive allyl group, make it a valuable synthon for introducing the fluorophenylallyl moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in chemical research and drug development.

Introduction and Discovery

The precise historical details surrounding the initial synthesis of this compound are not prominently documented in readily available literature, suggesting its discovery was likely part of broader investigations into the synthesis and reactivity of fluorinated aromatic compounds. The development of organofluorine chemistry, which began in earnest in the late 19th and early 20th centuries, paved the way for the creation of a vast array of fluorinated molecules. Key synthetic methodologies, such as the Friedel-Crafts reaction, discovered in 1877, and the Claisen rearrangement, first reported in 1912, provided the foundational chemical transformations necessary for the eventual synthesis of compounds like this compound. It is through the application and refinement of these classic reactions to fluorinated substrates that this compound emerged as a useful, commercially available research chemical.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in synthetic protocols and for its characterization.

| Property | Value | Reference |

| Molecular Formula | C₉H₉F | [1][] |

| Molecular Weight | 136.17 g/mol | [1] |

| CAS Number | 1737-16-2 | [1] |

| Appearance | Liquid | [3] |

| Density | 1.009 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.494 | [3] |

| Flash Point | 43.3 °C (109.9 °F) |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Signals would be expected in the aromatic region (approximately 6.9-7.2 ppm) showing splitting patterns consistent with a 1,4-disubstituted benzene ring, a multiplet for the vinyl proton of the allyl group (approx. 5.8-6.0 ppm), two multiplets for the terminal vinyl protons (approx. 5.0-5.2 ppm), and a doublet for the benzylic protons of the allyl group (approx. 3.3-3.4 ppm).

-

¹³C NMR (CDCl₃): Characteristic peaks would appear for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the three distinct carbons of the allyl group would also be present. A publication's supporting information provides the following ¹³C NMR data for a related compound, which can be used for comparative purposes: ¹³C NMR (125 MHz, CDCl₃) δ = 88.3, 89.1, 115.5 (JCF = 17.5 Hz), 119.4, 123.1, 128.3, 128.4, 131.6, 133.5 (JCF = 6.6 Hz), 163.5 (JCF = 198.4 Hz).[4]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several established organic reactions. The two most prominent methods are the Friedel-Crafts alkylation of fluorobenzene and the Claisen rearrangement of an appropriate precursor.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the electrophilic substitution of an alkyl group onto an aromatic ring. In the case of this compound, this would involve the reaction of fluorobenzene with an allyl halide in the presence of a Lewis acid catalyst.

General Reaction Scheme:

Figure 1: General workflow for the Friedel-Crafts alkylation synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene.

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of fluorobenzene (1.0 equivalent) in the same solvent to the flask with stirring. Subsequently, add allyl bromide (1.05 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Claisen Rearrangement

The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl phenyl ether to an o-allyl phenol upon heating. To synthesize this compound via this route, a multi-step process would be necessary, as the direct product of the rearrangement is a phenol. A common pathway involves the synthesis of 4-fluorophenyl allyl ether, followed by its thermal rearrangement to 2-allyl-4-fluorophenol, and subsequent deoxygenation.

Signaling Pathway for Claisen Rearrangement:

Figure 2: Signaling pathway of the Claisen rearrangement of 4-fluorophenyl allyl ether.

Detailed Experimental Protocol (Hypothetical, for the rearrangement step):

-

Synthesis of 4-Fluorophenyl Allyl Ether: This precursor can be synthesized via a Williamson ether synthesis by reacting 4-fluorophenol with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.

-

Claisen Rearrangement: Place the purified 4-fluorophenyl allyl ether in a sealed tube or a flask equipped with a reflux condenser. Heat the ether to a high temperature (typically 200-250 °C) in an oil bath or a heating mantle. The reaction is usually carried out neat (without solvent), but a high-boiling solvent like N,N-diethylaniline can be used. Monitor the progress of the reaction by TLC.

-

Workup and Purification: After the rearrangement is complete (typically after several hours), cool the reaction mixture. Dissolve the crude product in a suitable solvent and purify by column chromatography on silica gel to isolate 2-allyl-4-fluorophenol.

-

Deoxygenation: The final step to obtain this compound from 2-allyl-4-fluorophenol would involve a deoxygenation reaction, for example, through conversion to a tosylate followed by reduction.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The allyl group provides a reactive handle for a variety of chemical transformations, including:

-

Oxidation: The double bond can be oxidized to form diols, epoxides, or can be cleaved to yield aldehydes or carboxylic acids.

-

Addition Reactions: Halogens, hydrogen halides, and other reagents can be added across the double bond.

-

Metathesis: The allyl group can participate in olefin metathesis reactions to form new carbon-carbon double bonds.

-

Isomerization: The double bond can be isomerized to the thermodynamically more stable internal position to form 1-(4-fluorophenyl)prop-1-ene, which can be a precursor for other functional groups.

These downstream reactions make this compound a valuable starting material for the synthesis of a diverse range of fluorinated compounds for screening in drug discovery and agrochemical research. One study has also investigated its potential as an attractant for the Mediterranean fruit fly, Ceratitis capitata, highlighting its potential application in pest management.[6]

Conclusion

While the specific historical moment of its discovery remains elusive, this compound has emerged as a significant building block in modern organic synthesis. Its preparation, primarily through Friedel-Crafts alkylation, is based on well-established chemical principles. The combination of a fluorine atom and an allyl group on a benzene ring provides a unique set of properties and reactive sites, making it a valuable tool for researchers and scientists in the ongoing development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its known properties, synthesis, and potential applications, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 1-Allyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. This reaction is instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of substituted alkenes. The incorporation of fluorine atoms into organic molecules can significantly modulate their biological activity, metabolic stability, and lipophilicity, making the Heck reaction of fluorinated substrates, such as 1-Allyl-4-fluorobenzene, a valuable tool in drug discovery and materials science. This document provides detailed application notes and a generalized protocol for conducting the Heck reaction with this compound.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the product and a hydrido-palladium complex. Reductive elimination of HX from this complex, facilitated by a base, regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Key Reaction Parameters

Successful execution of the Heck reaction is contingent on the careful selection of several parameters:

-

Catalyst: Palladium complexes are the catalysts of choice. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) species is often generated in situ.

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or bulkier, more electron-rich phosphines, are often employed to stabilize the palladium catalyst and modulate its reactivity. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands.

-

Base: A base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).

-

Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used.

Tabulated Reaction Conditions

The following tables summarize typical conditions for the Heck reaction of aryl halides with alkenes, which can be adapted for this compound.

Table 1: Typical Catalytic Systems for the Heck Reaction

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) |

| Pd(OAc)₂ | PPh₃ | 1 - 5 |

| Pd(OAc)₂ | P(o-tol)₃ | 1 - 5 |

| PdCl₂ | None | 1 - 5 |

| Pd(PPh₃)₄ | None | 1 - 5 |

Table 2: Common Bases and Solvents

| Base | Solvent | Typical Concentration |

| Triethylamine (Et₃N) | DMF | 1.2 - 2.0 equivalents |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | 1.5 - 2.5 equivalents |

| Sodium Acetate (NaOAc) | NMP | 1.5 - 2.5 equivalents |

| Diisopropylethylamine (DIPEA) | Toluene | 1.2 - 2.0 equivalents |

Table 3: General Reaction Parameters

| Parameter | Range | Notes |

| Temperature | 80 - 140 °C | Higher temperatures may be required for less reactive aryl chlorides. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Aryl Halide:Olefin Ratio | 1:1 to 1:1.5 | An excess of the olefin can sometimes improve yields. |

Visualizing the Heck Reaction

Reaction Pathway

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of an aryl halide with an alkene. The specific amounts and conditions should be optimized for the reaction between this compound and a chosen alkene partner.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF), 5 mL

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Reactants: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Subsequently, add this compound (e.g., 136 µL, 1.0 mmol) and the alkene (1.2 mmol) via syringe.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Disclaimer: This protocol is a general guideline. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Always perform a thorough literature search for the specific reaction of interest and conduct a risk assessment before commencing any chemical synthesis. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthetic Routes to 1-Allyl-4-fluorobenzene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 1-allyl-4-fluorobenzene, a valuable building block in medicinal chemistry and materials science. The unique combination of the allyl group and the fluorine substituent offers opportunities for diverse chemical modifications, leading to novel compounds with potential biological activity or specific material properties.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a wide range of organic molecules. The allyl group can be readily transformed into other functional groups, while the fluorine atom can modulate the electronic properties and metabolic stability of the final compounds. This document outlines several key synthetic strategies for accessing derivatives of this compound, including the Claisen rearrangement, Grignard reaction, Suzuki-Miyaura coupling, Heck reaction, and Wittig reaction.

Strategic Selection of a Synthetic Route

The choice of the most appropriate synthetic route depends on the desired substitution pattern of the final derivative. The following diagram illustrates a logical workflow for selecting a suitable method based on the target molecule.

Caption: Logical workflow for selecting a synthetic route to this compound derivatives.

Synthetic Methodologies and Experimental Protocols

This section details five common synthetic routes for obtaining derivatives of this compound. For each method, a general description, a detailed experimental protocol, and a table summarizing typical reaction parameters are provided.

Claisen Rearrangement of 4-Fluoro-1-(allyloxy)benzene

The Claisen rearrangement is a powerful method for the ortho-allylation of phenols. This[1][1]-sigmatropic rearrangement proceeds by heating an allyl aryl ether to produce an ortho-allyl phenol. This method is particularly useful for introducing an allyl group at a specific position on the benzene ring, which can then be further functionalized.

Experimental Protocol: Synthesis of 2-Allyl-4-fluorophenol

Step 1: Synthesis of 4-Fluoro-1-(allyloxy)benzene (Williamson Ether Synthesis)

-

To a stirred solution of 4-fluorophenol (1.0 eq.) in acetone (10 mL/g of phenol) is added potassium carbonate (1.5 eq.).

-

Allyl bromide (1.2 eq.) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford crude 4-fluoro-1-(allyloxy)benzene, which can be purified by column chromatography if necessary.

Step 2: Claisen Rearrangement to 2-Allyl-4-fluorophenol

-

The crude 4-fluoro-1-(allyloxy)benzene is placed in a round-bottom flask equipped with a reflux condenser.

-

The flask is heated in an oil bath to 180-200 °C for 2-4 hours. The progress of the rearrangement is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product, 2-allyl-4-fluorophenol, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

| Reactant (Step 1) | Reagents (Step 1) | Solvent (Step 1) | Reaction Time (Step 1) | Yield (Step 1) | Reactant (Step 2) | Conditions (Step 2) | Reaction Time (Step 2) | Yield (Step 2) |

| 4-Fluorophenol | Allyl bromide, K₂CO₃ | Acetone | 4-6 h | 85-95% | 4-Fluoro-1-(allyloxy)benzene | 180-200 °C (neat) | 2-4 h | 70-85% |

Grignard Reaction

The Grignard reaction provides a direct method for the synthesis of this compound by reacting a 4-fluorophenyl Grignard reagent with an allyl halide. This approach is straightforward for introducing the allyl group directly to the fluorinated benzene ring.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

A solution of 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reagent formation.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining solution of 1-bromo-4-fluorobenzene is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C, and a solution of allyl bromide (1.1 eq.) in anhydrous diethyl ether is added dropwise.

-

The reaction is stirred at room temperature for 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

Data Presentation

| Aryl Halide | Grignard Formation Solvent | Allyl Halide | Reaction Time | Yield | Reference |

| 1-Bromo-4-fluorobenzene | Diethyl ether | Allyl bromide | 2-3 h | 75-85% | General procedure adaptation.[2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that can be used to form a C-C bond between a 4-fluorophenyl group and an allyl group. This reaction typically involves the use of a palladium catalyst to couple an aryl halide or triflate with an organoboron compound.

Experimental Protocol: Synthesis of this compound

-

To a reaction vessel, add 4-fluoroiodobenzene (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), potassium phosphate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Presentation

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Fluoroiodobenzene | Allylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 °C | 18 h | 60-75% | Adapted from general Suzuki-Miyaura protocols.[3][4] |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method can be employed to synthesize this compound by coupling a 4-fluorophenyl halide with propene or an equivalent allyl source.

Experimental Protocol: Synthesis of this compound

-

A pressure vessel is charged with 4-fluoroiodobenzene (1.0 eq.), palladium(II) acetate (2 mol%), a phosphine ligand such as tri(o-tolyl)phosphine (4 mol%), and a base such as triethylamine (2.0 eq.).

-

A suitable solvent like DMF or NMP is added.

-

The vessel is sealed, and propene gas is introduced to the desired pressure (e.g., 2-3 atm).

-

The reaction mixture is heated to 100-120 °C for 12-24 hours.

-

After cooling, the excess pressure is carefully released.

-

The reaction mixture is filtered to remove the palladium catalyst, and the filtrate is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography or distillation.

Data Presentation

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Fluoroiodobenzene | Propene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 110 °C | 18 h | 50-70% | Based on general Heck reaction procedures.[5][6] |

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. To synthesize derivatives of this compound, 4-fluorobenzaldehyde can be reacted with an appropriate allyl-substituted phosphorus ylide.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)but-1-ene (as an example derivative)

Step 1: Preparation of the Allylphosphonium Salt

-

A solution of triphenylphosphine (1.0 eq.) in toluene is heated to reflux.

-

Allyl bromide (1.0 eq.) is added dropwise, and the mixture is refluxed for 24 hours.

-

The reaction mixture is cooled, and the resulting white precipitate (allyltriphenylphosphonium bromide) is collected by filtration, washed with cold toluene, and dried under vacuum.

Step 2: Wittig Olefination

-

The dried allyltriphenylphosphonium bromide (1.1 eq.) is suspended in anhydrous THF under an inert atmosphere.

-

The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.05 eq.) is added dropwise, resulting in the formation of the orange-red ylide.

-

The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour.

-

A solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Data Presentation

| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Fluorobenzaldehyde | Allyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | 12 h | 70-85% | Adapted from standard Wittig protocols.[1][7] |

Conclusion

The synthetic routes outlined in this document provide a versatile toolbox for researchers and scientists working on the synthesis of this compound derivatives. The choice of method will be dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The provided protocols and data tables serve as a practical guide for the successful implementation of these synthetic strategies in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. JPH0543485A - Synthesis of substituted allylbenzene - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciepub.com [sciepub.com]

Application Note: Electrophilic Bromination of 1-Allyl-4-fluorobenzene

Introduction

This application note provides a comprehensive experimental protocol for the bromination of the allyl group in 1-Allyl-4-fluorobenzene. This reaction is a classic example of electrophilic addition to an alkene, where the double bond of the allyl substituent is converted into a vicinal dibromide. The resulting compound, 1-(2,3-dibromopropyl)-4-fluorobenzene, is a potentially valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom on the benzene ring can impart unique properties to downstream molecules. This protocol is designed for researchers in organic synthesis and drug development, offering a detailed, step-by-step procedure for this transformation.

Reaction Principle

The bromination of this compound proceeds via an electrophilic addition mechanism. The electron-rich double bond of the allyl group attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, resulting in the formation of the vicinal dibromide, 1-(2,3-dibromopropyl)-4-fluorobenzene. The reaction is typically carried out in an inert solvent at or below room temperature to control the reaction rate and minimize side reactions.

Experimental Protocol

Materials:

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approximately 10 volumes relative to the substrate). Cool the flask in an ice bath to 0 °C with stirring.

-

Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of this compound over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to the flask until the reddish-brown color of any excess bromine is discharged.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,3-dibromopropyl)-4-fluorobenzene.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Notes |

| This compound | C₉H₉F | 136.17 | 1.009 | ~175-177 | N/A | Starting material.[1] |

| Bromine | Br₂ | 159.808 | 3.1028 | 58.8 | -7.2 | Reagent. Handle with extreme caution in a fume hood. |

| 1-(2,3-dibromopropyl)-4-fluorobenzene | C₉H₉Br₂F | 295.98 | N/A | N/A | N/A | Expected product. Physical properties are estimated based on similar structures.[3] |

Expected Yield: 85-95% (based on typical electrophilic bromination of alkenes).

Experimental Workflow Diagram

Caption: Experimental workflow for the bromination of this compound.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction should be cooled properly in an ice bath to control its exothermic nature.